3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2548997-42-6
VCID: VC11812167
InChI: InChI=1S/C17H20N8O/c18-12-14-17(20-2-1-19-14)25-5-3-23(4-6-25)15-11-16(22-13-21-15)24-7-9-26-10-8-24/h1-2,11,13H,3-10H2
SMILES: C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN=C4C#N
Molecular Formula: C17H20N8O
Molecular Weight: 352.4 g/mol

3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

CAS No.: 2548997-42-6

Cat. No.: VC11812167

Molecular Formula: C17H20N8O

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile - 2548997-42-6

Specification

CAS No. 2548997-42-6
Molecular Formula C17H20N8O
Molecular Weight 352.4 g/mol
IUPAC Name 3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Standard InChI InChI=1S/C17H20N8O/c18-12-14-17(20-2-1-19-14)25-5-3-23(4-6-25)15-11-16(22-13-21-15)24-7-9-26-10-8-24/h1-2,11,13H,3-10H2
Standard InChI Key LAKGFAJOAUBZNN-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN=C4C#N
Canonical SMILES C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CN=C4C#N

Introduction

The compound 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a heterocyclic organic molecule with a complex structure comprising multiple functional groups. It features:

  • A pyrazine ring substituted with a nitrile group (-CN).

  • A piperazine ring linked to a pyrimidinyl group.

  • A morpholine ring attached to the pyrimidine moiety.

This compound belongs to the class of nitrogen-containing heterocycles, which are widely studied for their potential applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and other bioactive molecules.

Structural Features and Nomenclature

The structure of the compound can be broken down as follows:

  • Core Structure: Pyrazine ring with a nitrile substituent at position 2.

  • Substituents:

    • A piperazine moiety at position 3.

    • A pyrimidinyl group attached to the piperazine.

    • A morpholine group linked to the pyrimidinyl ring.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions, starting with commercially available precursors. Below is a generalized pathway:

  • Step 1: Formation of the Pyrazine Core

    • Pyrazine derivatives are often synthesized via condensation reactions involving diaminopyrazines or pyrazine dicarboxylic acids.

  • Step 2: Piperazine Substitution

    • The introduction of piperazine is achieved through nucleophilic substitution reactions.

  • Step 3: Pyrimidinyl Group Addition

    • The pyrimidinyl group is attached using coupling reactions, often facilitated by catalysts like palladium or copper.

  • Step 4: Morpholine Functionalization

    • The morpholine ring is introduced via alkylation or nucleophilic substitution on the pyrimidinyl precursor.

Biological Significance and Applications

Compounds with similar structures have shown promising activity in various biological assays, suggesting potential applications for this molecule:

  • Kinase Inhibition:

    • Pyrimidine-containing compounds are well-known for their ability to inhibit kinases, making them valuable in cancer therapy research .

  • Antimicrobial Activity:

    • Piperazine derivatives have demonstrated antibacterial and antifungal properties .

  • Antiviral Potential:

    • Heterocyclic compounds with nitrile groups have been explored for antiviral activity against viruses like influenza and HIV .

  • Drug Design:

    • The morpholine group enhances water solubility and bioavailability, contributing to its potential as a drug candidate.

Research Findings and Data

Studies on related compounds provide insights into the behavior and activity of this molecule:

Table: Biological Activities of Related Compounds

Compound ClassActivityTarget
Piperazine derivativesAntibacterialGram-positive/negative strains
Pyrimidine-containing moleculesKinase inhibitionc-KIT kinase
Morpholine-functionalized drugsEnhanced bioavailabilityVarious targets

Computational Studies

Molecular docking studies suggest that compounds like this bind effectively to enzyme active sites through hydrogen bonding and hydrophobic interactions .

Future Directions

Further research on 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile could focus on:

  • Structure–Activity Relationship (SAR) Studies:

    • Modifying substituents to enhance biological activity.

  • Pharmacokinetics and Toxicology:

    • Evaluating absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

  • Therapeutic Applications:

    • Investigating its efficacy in preclinical models for cancer, bacterial infections, or viral diseases.

This compound represents an exciting scaffold for drug discovery due to its structural complexity and potential bioactivity.

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